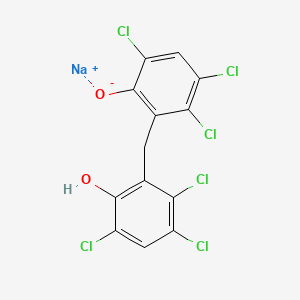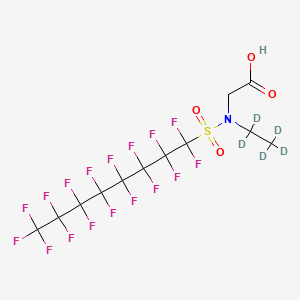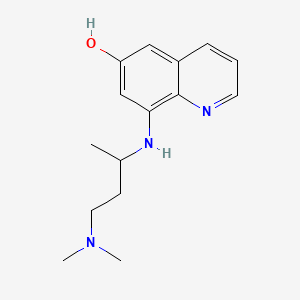
Isobac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobac est un composé qui a suscité un intérêt considérable dans divers domaines scientifiques en raison de ses propriétés uniques et de ses applications potentielles. Il est connu pour sa stabilité et sa réactivité, ce qui en fait un sujet d'étude précieux en chimie organique et dans les disciplines connexes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse d'Isobac implique généralement une série de réactions chimiques bien définies. Une méthode courante comprend la réaction de composés précurseurs dans des conditions contrôlées pour obtenir this compound. Les conditions réactionnelles, telles que la température, la pression et la présence de catalyseurs, sont soigneusement optimisées pour garantir un rendement élevé et la pureté du produit final.
Méthodes de production industrielle
Dans un contexte industriel, la production d'this compound est mise à l'échelle à l'aide de grands réacteurs et de systèmes à flux continu. Le processus implique les mêmes réactions chimiques fondamentales que celles du laboratoire, mais il est optimisé pour l'efficacité et la rentabilité. L'utilisation de technologies de pointe et d'automatisation garantit une qualité constante et des taux de production élevés.
Analyse Des Réactions Chimiques
Types de réactions
Isobac subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont facilitées par des réactifs et des conditions spécifiques qui favorisent les transformations chimiques souhaitées.
Réactifs et conditions courantes
Oxydation : this compound peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : La réduction d'this compound est généralement réalisée à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Les réactions de substitution impliquant this compound utilisent souvent des agents halogénants tels que le chlore ou le brome en présence d'un catalyseur.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation d'this compound peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude des mécanismes réactionnels.
Biologie : this compound est utilisé dans les dosages biochimiques pour étudier les activités enzymatiques et les voies métaboliques.
Médecine : Le composé est exploré pour ses effets thérapeutiques potentiels, y compris son rôle en tant que candidat-médicament pour le traitement de diverses maladies.
Industrie : this compound est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de molécules complexes.
Mécanisme d'action
Le mécanisme d'action d'this compound implique son interaction avec des cibles moléculaires spécifiques au sein des systèmes biologiques. Il peut se lier à des enzymes ou à des récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte dans lequel this compound est utilisé.
Applications De Recherche Scientifique
Isobac has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: this compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.
Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of Isobac involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Propriétés
Numéro CAS |
5736-15-2 |
|---|---|
Formule moléculaire |
C13H5Cl6NaO2 |
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
sodium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate |
InChI |
InChI=1S/C13H6Cl6O2.Na/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;/h2-3,20-21H,1H2;/q;+1/p-1 |
Clé InChI |
JNAQOQQXXBMQKT-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])O)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)](/img/structure/B12300528.png)
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]](/img/structure/B12300538.png)

![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid](/img/structure/B12300541.png)


![3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide](/img/structure/B12300555.png)
![1-[2-[[2-[2-[2-[2-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300556.png)
![2-[6-[[2-[5-[5-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B12300559.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12300561.png)
![7-(1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12300563.png)
![5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12300567.png)

